molecular formula C15H17N5O2 B2426782 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-58-3

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2426782
CAS RN: 2097923-58-3
M. Wt: 299.334
InChI Key: CJIOLTLVBUMLSM-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four adenosine receptor subtypes, and it is widely distributed throughout the brain and peripheral tissues. DPCPX has been extensively studied as a tool compound for investigating the role of the adenosine A1 receptor in various biological processes.

Scientific Research Applications

Molecular Structure Investigations

Research has delved into the synthesis and molecular structure investigations of derivatives incorporating pyrazole and piperazine moieties. These studies often employ X-ray crystallography combined with computational methods like Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties. One notable study synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, analyzing their molecular structures and intermolecular interactions, demonstrating the complexity and potential utility of these compounds in various applications (Shawish et al., 2021).

Antimicrobial and Antitumor Activities

Several studies have focused on the synthesis of new derivatives with potential antimicrobial and antitumor activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB inhibitors. These compounds demonstrated significant efficacy against various bacterial strains, with compound 5e exhibiting remarkable antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections and inhibiting biofilm formation (Mekky & Sanad, 2020).

properties

IUPAC Name

4-(2,5-dimethylpyrazole-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-8-13(18(2)17-11)15(22)19-6-7-20(14(21)10-19)12-4-3-5-16-9-12/h3-5,8-9H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIOLTLVBUMLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

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